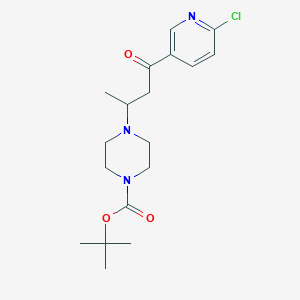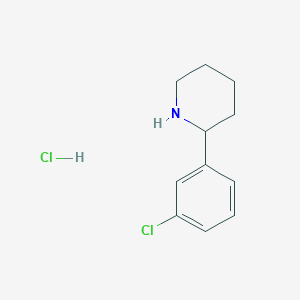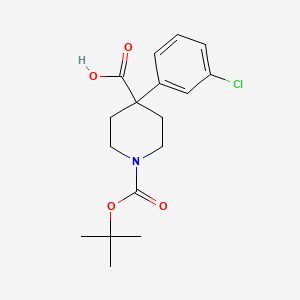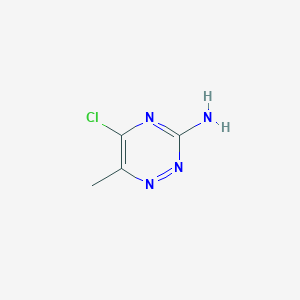
1-(6-Chloro-pyridin-3-yl)-3-(4-boc-piperazin-1-yl)-butan-1-one
Descripción general
Descripción
1-(6-Chloro-pyridin-3-yl)-3-(4-boc-piperazin-1-yl)-butan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Boc-protected 1-(6-chloro-3-pyridyl)-3-piperazinylbutan-1-one, and it is a white powder with a molecular weight of 418.93 g/mol.
Aplicaciones Científicas De Investigación
1-(6-Chloro-pyridin-3-yl)-3-(4-boc-piperazin-1-yl)-butan-1-one has numerous potential applications in scientific research. It can be used as a starting material for the synthesis of various compounds that have potential therapeutic applications. For example, this compound can be used to synthesize novel inhibitors of protein kinases, which are important targets for the treatment of cancer and other diseases. Additionally, this compound can be used to synthesize compounds that have potential applications in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 1-(6-Chloro-pyridin-3-yl)-3-(4-boc-piperazin-1-yl)-butan-1-one is not well understood. However, it is believed that this compound may interact with specific receptors in the brain and other tissues, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is believed that this compound may have potential applications in the treatment of various diseases, including cancer and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(6-Chloro-pyridin-3-yl)-3-(4-boc-piperazin-1-yl)-butan-1-one in lab experiments include its potential applications in the synthesis of novel compounds with therapeutic applications. Additionally, this compound is relatively easy to synthesize, making it a useful starting material for various research projects. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and the potential for toxic effects.
Direcciones Futuras
There are numerous potential future directions for research involving 1-(6-Chloro-pyridin-3-yl)-3-(4-boc-piperazin-1-yl)-butan-1-one. Some potential areas of research include the synthesis of novel compounds with potential therapeutic applications, the investigation of the compound's mechanism of action, and the evaluation of its potential toxicity in vivo. Additionally, this compound may have potential applications in the field of neuroscience, and further research is needed to explore these possibilities.
Propiedades
IUPAC Name |
tert-butyl 4-[4-(6-chloropyridin-3-yl)-4-oxobutan-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3/c1-13(11-15(23)14-5-6-16(19)20-12-14)21-7-9-22(10-8-21)17(24)25-18(2,3)4/h5-6,12-13H,7-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQWCYRZXJWQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CN=C(C=C1)Cl)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661492 | |
| Record name | tert-Butyl 4-[4-(6-chloropyridin-3-yl)-4-oxobutan-2-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886365-70-4 | |
| Record name | 1,1-Dimethylethyl 4-[3-(6-chloro-3-pyridinyl)-1-methyl-3-oxopropyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-[4-(6-chloropyridin-3-yl)-4-oxobutan-2-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl furo[2,3-b]pyridine-2-carboxylate](/img/structure/B1500154.png)



![Methyl 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1500161.png)




![Ethyl 1-[(benzylamino)methyl]cyclopropane-1-carboxylate](/img/structure/B1500174.png)
